2-(Piperazin-1-ylmethyl)pyrazine is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperazine ring, a six-membered ring containing two nitrogen atoms . The compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound . It is also known as 2-[(piperazin-1-yl)methyl]pyrazine trihydrochloride .
The synthesis of piperazine derivatives, such as 2-(Piperazin-1-ylmethyl)pyrazine, can be achieved through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
The molecular structure of 2-(Piperazin-1-ylmethyl)pyrazine consists of a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
.
The chemical reactivity of 2-(Piperazin-1-ylmethyl)pyrazine can be enhanced under certain conditions, such as the presence of catalysts or high temperatures . The compound can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
2-(Piperazin-1-ylmethyl)pyrazine is a powder with a molecular weight of 287.62 . It is stable and non-reactive under normal conditions . The compound is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
2-[(Piperazin-1-yl)methyl]pyrazine, also known as 2-[(piperazin-1-yl)methyl]pyrazine trihydrochloride, is an organic compound characterized by the molecular formula and a molecular weight of 287.62 g/mol. This compound features a pyrazine ring substituted with a piperazine moiety, which is significant in medicinal chemistry due to its biological activity and potential therapeutic applications. It is primarily utilized in pharmaceutical research for drug development and as a building block in the synthesis of various medicinal compounds.
Source: The compound can be synthesized through the reaction of pyrazine with piperazine under controlled conditions, often involving catalysts to facilitate the reaction .
Classification: 2-[(Piperazin-1-yl)methyl]pyrazine belongs to the class of piperazine derivatives, which are widely recognized for their pharmacological properties, including their ability to interact with neurotransmitter receptors and ion channels.
The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine typically involves several key steps:
In industrial settings, large-scale production may involve multiple synthesis steps, including purification and crystallization to achieve high-purity final products. Various synthetic routes have been explored to enhance yield, including modifications in reaction conditions and the use of different catalysts .
The molecular structure of 2-[(Piperazin-1-yl)methyl]pyrazine consists of a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) bonded to a piperazine group (a six-membered ring containing two nitrogen atoms). The structural formula can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and conformation .
2-[(Piperazin-1-yl)methyl]pyrazine is involved in various chemical reactions:
The specific conditions for these reactions vary based on the reagents used. For example, oxidation reactions typically require acidic conditions, while substitution reactions may necessitate the presence of bases or catalysts .
The mechanism of action for 2-[(Piperazin-1-yl)methyl]pyrazine involves its interaction with biological targets such as neurotransmitter receptors and ion channels. As a piperazine derivative, it acts as a ligand that binds to these targets, modulating their activity.
Research indicates that piperazine derivatives can influence various physiological processes through their receptor interactions, making them valuable in drug design .
Relevant data on melting point, boiling point, and other physical constants are essential for practical applications in laboratories .
2-[(Piperazin-1-yl)methyl]pyrazine has several significant applications:
Piperazine derivatives have transitioned from early anthelmintic applications to become privileged scaffolds in contemporary drug design. Their integration into pharmacologically active agents spans over seven decades, with notable acceleration since the 2000s. Piperazine’s versatility stems from several intrinsic properties:
Table 1: Therapeutic Evolution of Piperazine-Containing Pharmaceuticals
Era | Representative Drugs | Therapeutic Category | Structural Role of Piperazine |
---|---|---|---|
1950s-1970s | Piperazine citrate | Anthelmintic | Core pharmacophore |
1980s-1990s | Flunarizine | Calcium channel blocker | Lipophilicity modulator |
2000s-2010s | Vortioxetine | Antidepressant | Serotonin receptor modulator |
2010s-Present | Palbociclib, Ribociclib | CDK4/6 inhibitors (Oncology) | Solubility enhancer & hinge binder extension |
Statistical analysis reveals that piperazine appears in >20% of small-molecule drugs approved by the FDA between 2011-2023, particularly dominating central nervous system (CNS) and anticancer therapeutics [7]. In drugs like the CDK4/6 inhibitor Palbociclib, piperazine serves dual roles: optimizing solubility for oral bioavailability and extending molecular reach toward solvent-exposed kinase regions [7]. This evolution underscores piperazine’s transition from a mere pharmacokinetic tool to an integral pharmacophoric element.
Pyrazine, a symmetrical diazine heterocycle, contributes distinct electronic and steric properties to drug molecules. Unlike piperazine, pyrazine is planar and aromatic, conferring rigidity and influencing electron distribution:
Table 2: Clinically Approved Pyrazine-Containing Drugs and Their Mechanisms
Drug Name | Therapeutic Application | Key Pharmacological Mechanism | Role of Pyrazine |
---|---|---|---|
Pyrazinamide | Tuberculosis treatment | Proton gradient disruption in mycobacteria | Prodrug activation site |
Varenicline | Smoking cessation | Partial nicotinic acetylcholine agonist | Bioisostere of nicotine pyridine ring |
Bortezomib | Multiple myeloma | Proteasome inhibition | Zinc-binding group coordination |
Favipiravir | Antiviral (Influenza, COVID-19) | RNA polymerase inhibition | Ribofuranose mimic |
Structurally, pyrazine permits versatile substitution patterns at C2, C3, C5, and C6 positions. The 2-methylpyrazine moiety—as present in 2-[(piperazin-1-yl)methyl]pyrazine—enhances lipophilicity and steric bulk near the linkage point, potentially influencing target engagement [3] [5]. In kinase inhibitors like Erdafitinib, pyrazine acts as a hinge-binding fragment, forming critical hydrogen bonds with kinase backbones [5].
The strategic fusion of piperazine and pyrazine generates hybrids with superior physicochemical and pharmacological profiles compared to individual scaffolds. 2-[(Piperazin-1-yl)methyl]pyrazine exemplifies this synergy through:
Table 3: Comparative Physicochemical Properties of Hybrid vs. Parent Scaffolds
Parameter | Piperazine Alone | Pyrazine Alone | 2-[(Piperazin-1-yl)methyl]pyrazine |
---|---|---|---|
Molecular Weight | 86.14 g/mol | 80.09 g/mol | 178.24 g/mol |
cLogP | -1.0 (predicted) | -0.4 (predicted) | 0.9 (predicted) |
H-bond Acceptors | 2 | 2 | 4 |
H-bond Donors | 2 | 0 | 1 (piperazine N-H) |
Topological PSA | 6.5 Ų | 25.8 Ų | 32.3 Ų |
Molecular modeling of 2-[(piperazin-1-yl)methyl]pyrazine reveals an extended conformation where the piperazine and pyrazine rings adopt perpendicular orientations, minimizing steric clash. This geometry exposes both nitrogen atoms for target interactions while the methylene linker provides torsional flexibility (±120° rotation) [3] [6]. In antimicrobial hybrids like those reported against Klebsiella pneumoniae, the piperazine-pyrazine core enables membrane penetration while the appended groups (e.g., cyclobutane carboxamide) confer target specificity [2].
Synthetic accessibility further enhances this hybrid’s utility. The molecule can be assembled via nucleophilic displacement between 2-(chloromethyl)pyrazine and N-unsubstituted piperazine, typically under mild conditions (K~2~CO~3~, DMF, 60-80°C) with yields exceeding 75% [3] [6]. This modular synthesis permits rapid generation of analog libraries for structure-activity relationship studies.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: